molecular formula C9H9N3O3 B1418152 Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 926663-00-5

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1418152
CAS No.: 926663-00-5
M. Wt: 207.19 g/mol
InChI Key: PCKVUOAPCLMZJI-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Properties

IUPAC Name

ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-12-4-3-7(13)11-8(6)12/h3-5H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKVUOAPCLMZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582923
Record name Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926663-00-5
Record name Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Diazotization and Cyclization Approach

This method involves diazotization of a suitable amino precursor, such as methyl 3-aminothiophene-2-carboxylate, followed by reduction and cyclization to form the heterocyclic core.

Procedure:

  • Diazotize methyl 3-aminothiophene-2-carboxylate using sodium nitrite in acidic conditions.
  • Reduce the diazonium salt with stannous chloride (SnCl₂).
  • Cyclize the resulting intermediate with ethoxymethylenmalononitrile or ethyl 2-cyano-3-ethoxyacrylate under reflux in acetic acid.
  • Purify the intermediate via filtration and recrystallization.

Method B: Condensation of Hydrazines with Cyano Derivatives

This approach utilizes hydrazine derivatives reacting with cyano-containing compounds to form the heterocycle.

Procedure:

  • Prepare the hydrazino hydrochloride derivative from methyl 3-aminothiophene-2-carboxylate.
  • React with ethoxymethylenmalononitrile or ethyl 2-cyano-3-ethoxyacrylate in acetic acid under reflux.
  • Isolate the product by filtration, followed by purification.

Method C: Hydrolysis and Decarboxylation

Post-synthesis, the ester undergoes hydrolysis to the acid, which can then be decarboxylated under reflux with hydrochloric acid to yield the 3-decarboxylate derivative.

Procedure:

  • Hydrolyze the ester in acidic medium (HCl 12M) at reflux.
  • Decarboxylate the acid intermediate by heating under reflux conditions.
  • Purify the final compound via recrystallization.

Method D: Alternative Synthesis via Oxidation and Alkylation

An advanced route involves oxidation of precursors to form carboxylic acids, followed by esterification or alkylation to introduce the ethyl group.

Procedure:

  • Oxidize the heterocyclic core using KMnO₄ in water/acetone.
  • Convert the acid to the ester with thionyl chloride and ethanol.
  • Alkylate or modify as needed to obtain the target compound.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Main Features Yield/Notes
A Methyl 3-aminothiophene-2-carboxylate NaNO₂, SnCl₂, ethoxymethylenmalononitrile Acidic, reflux Diazotization, cyclization Moderate yield, high purity
B Hydrazino derivative Ethoxymethylenmalononitrile Acetic acid, reflux Hydrazine condensation Good yield, selective formation
C Ester intermediate HCl 12M Reflux Hydrolysis, decarboxylation High decarboxylation efficiency
D Oxidized heterocycle KMnO₄, SOCl₂ Aqueous/acetone, reflux Oxidation, esterification Variable yields, dependent on conditions

Research Findings and Notes

  • Temperature Control: The reaction temperature critically influences the regioselectivity of alkylation and methylation reactions, with standard conditions at 80°C favoring O-methyl derivatives, while reflux conditions favor N-methyl products.

  • Reaction Conditions: Acidic vs. alkaline hydrolysis significantly impacts the formation of decarboxylated products versus the intact ester, with acid hydrolysis tending to produce the decarboxylate.

  • Decarboxylation Pathways: The decarboxylation process can be spontaneous under certain conditions, especially in acidic media, leading to the formation of 3-decarboxylate derivatives, which are often isolated as side products.

  • Alternative Synthetic Routes: The use of oxidation reactions (e.g., KMnO₄) followed by esterification provides a route to modify the carboxylate group, enabling access to various derivatives, including the target ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrazole or pyrimidine rings .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has garnered interest in medicinal chemistry due to its potential as a bioactive molecule.

Antitumor Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo-pyrimidine scaffold can enhance its antitumor efficacy by targeting specific pathways involved in cell proliferation and survival.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Its mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, making it a candidate for further development as an antibiotic agent.

Agricultural Applications

This compound is being explored for its potential use in agrochemicals.

Herbicidal Activity

Preliminary studies suggest that this compound may act as a herbicide by interfering with the metabolic pathways of target weeds. Its efficacy and selectivity are under investigation to determine its viability as a sustainable agricultural solution.

Material Science

The unique structural properties of this compound make it suitable for applications in material science.

Polymer Chemistry

Research has indicated that this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its application in creating advanced materials with tailored characteristics is an area of ongoing exploration.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various derivatives of this compound on human cancer cell lines. Results indicated significant cytotoxicity and suggested further investigation into structure-activity relationships (SAR) to optimize efficacy.

Case Study 2: Agricultural Use

In a recent agricultural study, the herbicidal effects of this compound were tested on common weed species. The compound showed promise in selectively inhibiting weed growth while maintaining crop viability.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific functional groups and the potential for diverse chemical modifications. This versatility makes it a valuable compound in various fields of research and application .

Biological Activity

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 926663-00-5) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and enzymatic inhibitory properties.

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 207.19 g/mol
  • CAS Number : 926663-00-5
  • Purity : ≥95%

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anti-inflammatory properties. For instance, compounds synthesized from this scaffold showed IC50 values below 50 µM in inhibiting LPS-induced NF-κB/AP-1 reporter activity. Notably, some derivatives displayed even lower IC50 values, indicating potent anti-inflammatory effects .

CompoundIC50 (µM)Mechanism of Action
Compound 13i<50Inhibition of MAPKs (ERK2, p38α, JNK3)
Compound 16<50Inhibition of NF-κB/AP-1 signaling

The molecular modeling studies indicated that these compounds effectively bind to key residues in MAPKs, which are critical for inflammatory signaling pathways .

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine derivatives have shown promise as anticancer agents. Recent research highlighted their ability to inhibit various cancer cell lines by targeting specific enzymes involved in tumor progression. The structural diversity of these compounds allows for tailored interactions with biological targets, enhancing their efficacy .

Case Study:
A study involving a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cells. The most potent compound exhibited an IC50 value of 20 µM against MCF-7 cell lines .

Enzymatic Inhibition

This compound has been explored for its potential to inhibit various enzymes critical for cellular functions. For example, it has shown inhibitory activity against dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells such as cancer cells .

Q & A

Q. What are the common synthetic routes for Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate?

The synthesis typically involves cyclization and functionalization steps. A validated route starts with reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent reaction with nitriles under basic conditions yields the pyrazolo[1,5-a]pyrimidine core. Esterification with ethanol and an acid catalyst finalizes the compound . For example, Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate was synthesized via cyclization of 2-cyano-3-ethoxyacrylate, achieving a 58% yield after recrystallization in ethanol .

Q. What spectroscopic methods are used for structural characterization?

Key techniques include:

  • 1H/13C NMR : Assignments are made using CDCl₃ or DMSO-d₆ solvents with TMS as the internal standard. For example, the H-7 proton appears as a doublet at δ 8.35 ppm (J = 5.2 Hz), and the ester CH₂ group resonates as a quartet at δ 4.29 ppm .
  • IR Spectroscopy : Absorbance peaks for carbonyl (C=O) and ester (C-O) groups are observed at ~1650 cm⁻¹ and ~1250 cm⁻¹, respectively .
  • Elemental Analysis : Confirms stoichiometry (e.g., C₁₁H₉N₃O₃S for a thieno-pyrimidine derivative ).

Q. What are its primary applications in medicinal chemistry?

This scaffold is explored as a kinase inhibitor (e.g., B-Raf kinase in cancer therapeutics) and for GABAₐ receptor modulation. Structural derivatives show bioactivity by targeting enzyme active sites or receptor binding pockets .

Advanced Research Questions

Q. How can contradictory results in hydrolysis reactions be resolved?

Hydrolysis outcomes depend on reaction conditions and substituent effects. For example:

  • Alkaline/Acid Hydrolysis : Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate yields the carboxylic acid under NaOH (10%), but decarboxylation dominates in concentrated HCl (12M) at reflux .
  • Substituent Influence : Derivatives with electron-withdrawing groups (e.g., cyano) resist decarboxylation, while electron-donating groups promote it. Researchers must optimize pH, temperature, and reagent stoichiometry to isolate intermediates .

Q. What strategies improve synthesis efficiency and yield?

  • Solvent Optimization : Ethanol/water (1:1) under ultrasonic irradiation enhances reaction rates and yields (e.g., 95% for ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate) .
  • Flow Chemistry : Continuous flow systems improve scalability and purity by minimizing side reactions .

Q. How does ester position affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • 3-Carboxylate Position : Critical for B-Raf kinase inhibition. Moving the ester to the 2-position reduces activity, while substituting it with heterocycles (e.g., thiophene) enhances potency .
  • Derivatization : tert-Butyl esters (e.g., tert-Butyl 4-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate ) improve metabolic stability compared to ethyl esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
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Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

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